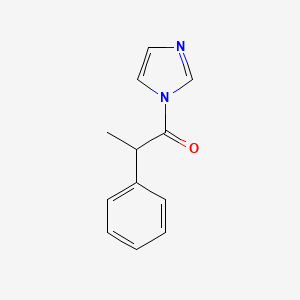
1-(1H-Imidazol-1-yl)-2-phenylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(1H-Imidazol-1-yl)-2-phenylpropan-1-one is a compound that belongs to the class of organic compounds known as phenylimidazoles. These compounds are characterized by the presence of an imidazole ring attached to a phenyl group. Imidazole is a five-membered heterocyclic ring containing two nitrogen atoms, which imparts unique chemical and biological properties to the compound .
Méthodes De Préparation
The synthesis of 1-(1H-Imidazol-1-yl)-2-phenylpropan-1-one typically involves the reaction of an imidazole derivative with a phenylpropanone precursor. One common method involves the use of a copper(I) catalyst and potassium carbonate in an aprotic solvent . The reaction conditions are carefully controlled to ensure high yield and purity of the final product. Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, often incorporating continuous flow reactors and automated systems to enhance efficiency and consistency .
Analyse Des Réactions Chimiques
1-(1H-Imidazol-1-yl)-2-phenylpropan-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding imidazole derivatives with oxidized functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced imidazole derivatives.
Substitution: The imidazole ring can undergo substitution reactions with electrophiles, such as alkyl halides, under basic conditions to form N-substituted imidazole derivatives
Applications De Recherche Scientifique
1-(1H-Imidazol-1-yl)-2-phenylpropan-1-one has a wide range of applications in scientific research:
Mécanisme D'action
The mechanism of action of 1-(1H-Imidazol-1-yl)-2-phenylpropan-1-one involves its interaction with specific molecular targets and pathways. The imidazole ring can interact with enzymes and receptors, modulating their activity. For example, imidazole derivatives are known to inhibit enzymes involved in the biosynthesis of ergosterol, a key component of fungal cell membranes, thereby exhibiting antifungal activity . The compound may also interact with bacterial enzymes, disrupting their function and leading to antibacterial effects .
Comparaison Avec Des Composés Similaires
1-(1H-Imidazol-1-yl)-2-phenylpropan-1-one can be compared with other similar compounds, such as:
4-(1H-Imidazol-1-yl)benzaldehyde: This compound has a similar imidazole ring but differs in the substituent attached to the phenyl group.
1-(4-Methoxyphenyl)-1H-imidazole: This compound contains a methoxy group attached to the phenyl ring and is used as a catalyst in organic reactions.
1-Phenylimidazole: A simpler compound with only a phenyl group attached to the imidazole ring, used in various chemical and biological applications.
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it a valuable compound in various fields of research and industry.
Propriétés
Numéro CAS |
95826-99-6 |
|---|---|
Formule moléculaire |
C12H12N2O |
Poids moléculaire |
200.24 g/mol |
Nom IUPAC |
1-imidazol-1-yl-2-phenylpropan-1-one |
InChI |
InChI=1S/C12H12N2O/c1-10(11-5-3-2-4-6-11)12(15)14-8-7-13-9-14/h2-10H,1H3 |
Clé InChI |
DJUPXBAUERTRNO-UHFFFAOYSA-N |
SMILES canonique |
CC(C1=CC=CC=C1)C(=O)N2C=CN=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,6-Difluoro-2-azabicyclo[2.2.2]octane](/img/structure/B12937699.png)
![5-[2-Amino-6-(4-chlorophenyl)pyrimidin-4(3H)-ylidene]quinolin-8(5H)-one](/img/structure/B12937703.png)
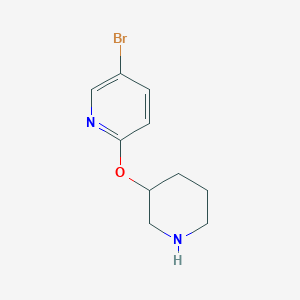
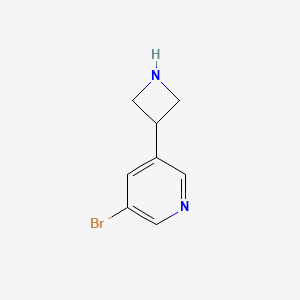
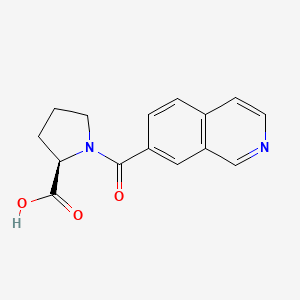
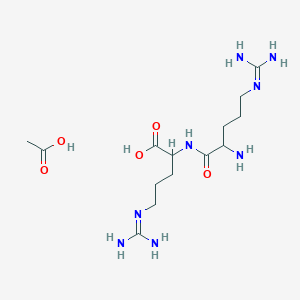
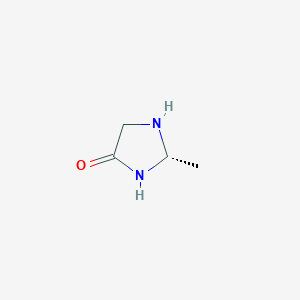
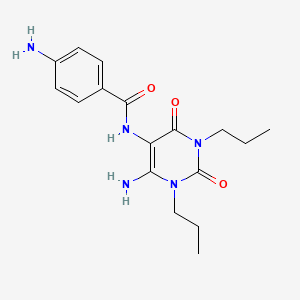
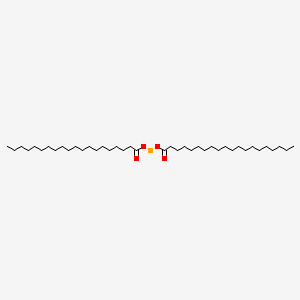
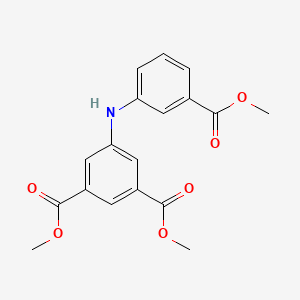

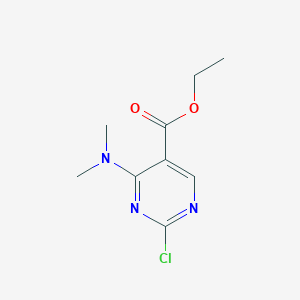
![Rel-(3R,4S)-4-(4-methoxyphenyl)-2-oxo-1-azaspiro[4.4]nonane-3-carboxylic acid](/img/structure/B12937763.png)
![1-[2-(Pentylamino)-1H-imidazol-5-yl]ethan-1-one](/img/structure/B12937766.png)
